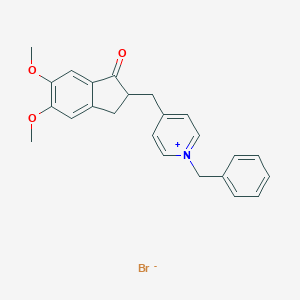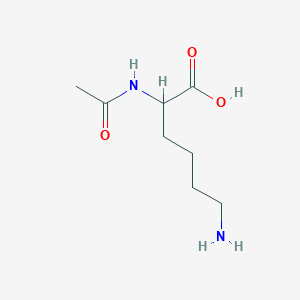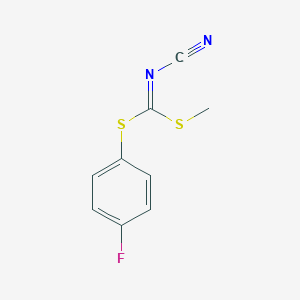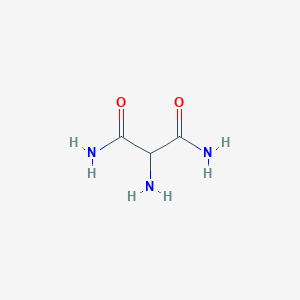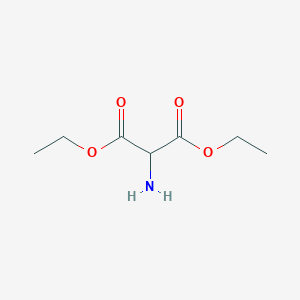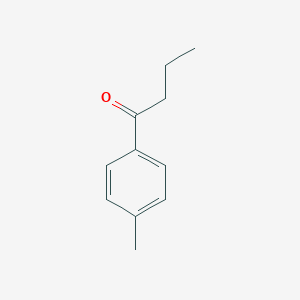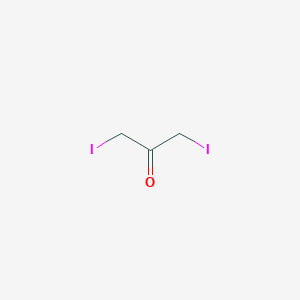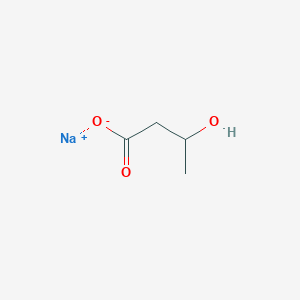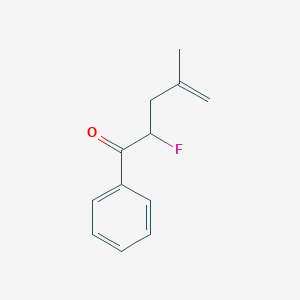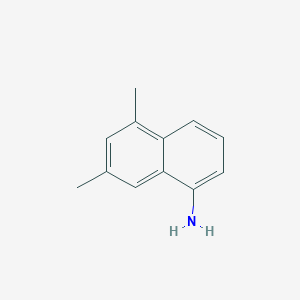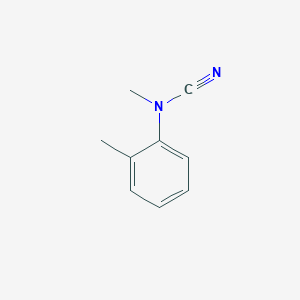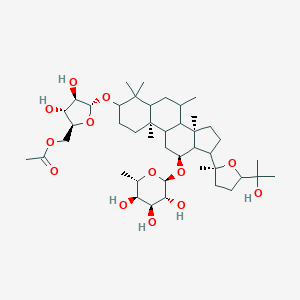
Cyclocarioside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas. It belongs to a class of compounds known as steroidal glycosides, which are known for their diverse biological activities. Cyclocarioside A has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of Cyclocarioside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Cyclocarioside A has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, Cyclocarioside A has been shown to inhibit the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Cyclocarioside A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Cyclocarioside A has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclocarioside A in lab experiments is its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others, making it a useful tool for studying various disease processes. However, one limitation of using Cyclocarioside A in lab experiments is its availability. Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas, which can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Cyclocarioside A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Cyclocarioside A and its potential as a therapeutic agent for the treatment of diabetes.
Synthesemethoden
The synthesis of Cyclocarioside A has been achieved through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Cyclocarioside A involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, extraction from natural sources is a more cost-effective method, but it requires a significant amount of plant material and can be challenging to scale up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Cyclocarioside A has been the subject of extensive scientific research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others. Cyclocarioside A has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
146109-34-4 |
|---|---|
Produktname |
Cyclocarioside A |
Molekularformel |
C43H72O13 |
Molekulargewicht |
797 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1 |
InChI-Schlüssel |
NKAYJMFKKMUJQU-ZFIFBBNOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O |
SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
Kanonische SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
Synonyme |
20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside cyclocarioside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



